molecular formula C10H6BrClN2 B2395841 2-(3-Bromophenyl)-4-chloropyrimidine CAS No. 97604-15-4

2-(3-Bromophenyl)-4-chloropyrimidine

Cat. No.: B2395841
CAS No.: 97604-15-4
M. Wt: 269.53
InChI Key: RFECNFBDJQGRBS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-chloropyrimidine is a heterocyclic aromatic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-chloropyrimidine typically involves the reaction of 3-bromobenzonitrile with 4-chloropyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-4-chloropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-4-fluoropyrimidine
  • 2-(3-Bromophenyl)-4-methylpyrimidine
  • 2-(3-Bromophenyl)-4-aminopyrimidine

Uniqueness

2-(3-Bromophenyl)-4-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

2-(3-bromophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFECNFBDJQGRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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